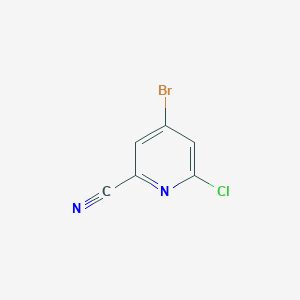

4-Bromo-6-chloropicolinonitrile

Übersicht

Beschreibung

4-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

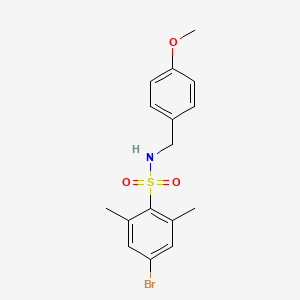

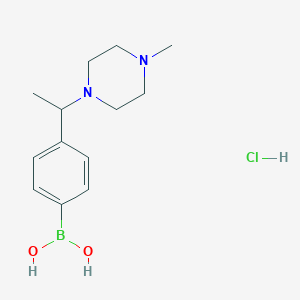

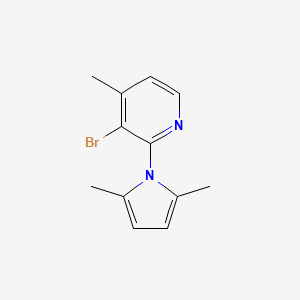

The molecular structure of 4-Bromo-6-chloropicolinonitrile consists of a pyridine ring with a bromine atom attached to the 4th carbon, a chlorine atom attached to the 6th carbon, and a nitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis

4-Bromo-6-chloropicolinonitrile is a solid substance . It has a molecular weight of 217.45 . The InChI code for this compound is 1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H .Wissenschaftliche Forschungsanwendungen

Electrochemical Oxidation

A study focused on the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution, revealing insights into the mechanisms of halogenated compounds' behavior in electrochemical environments. This suggests potential applications of 4-Bromo-6-chloropicolinonitrile in electrochemical synthesis or analysis (Kádár et al., 2001).

Synthesis Methodologies

Several papers describe the synthesis of bromo- and chloro-substituted compounds, providing methods that could be applicable to 4-Bromo-6-chloropicolinonitrile. For instance, the synthesis of 4-Bromo-2-chlorotoluene demonstrates the potential of using bromo- and chloro-substituted picolinonitriles as intermediates in organic synthesis (Xu).

Intermediate in Organic Synthesis

The use of bromo- and chloro-substituted compounds as intermediates in the synthesis of complex organic molecules is well-documented. For example, the microscale synthesis of 1-Bromo-3-chloro-5-iodobenzene from bromo-chloroaniline suggests that 4-Bromo-6-chloropicolinonitrile could serve as a precursor or intermediate in synthesizing halogenated aromatic compounds (Pelter et al., 2004).

Nucleic Acid Related Compounds

Research involving the diazotization of aminopurine derivatives to access halogenated purine nucleosides illustrates the role of halogenated intermediates in the synthesis of nucleic acid analogs, hinting at potential applications in medicinal chemistry and drug discovery (Francom & Robins, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIBHNMSZUJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloropicolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

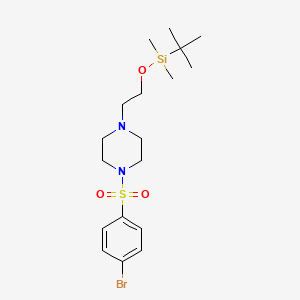

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)